2-Cyclopropylcyclopentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

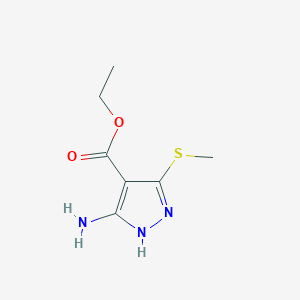

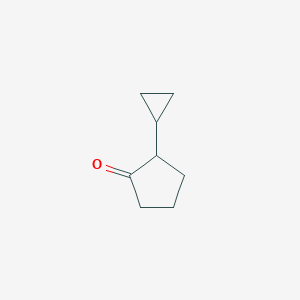

2-Cyclopropylcyclopentan-1-one is a chemical compound with the CAS Number: 196602-67-2. It has a molecular weight of 124.18 and its IUPAC name is 2-cyclopropylcyclopentanone . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropylcyclopentan-1-one consists of a cyclopentanone ring with a cyclopropyl group attached . The InChI code for this compound is 1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2 .Physical And Chemical Properties Analysis

2-Cyclopropylcyclopentan-1-one is a liquid at room temperature. . The storage temperature is 4 degrees Celsius .Scientific Research Applications

1. Role in Ethylene Inhibition and Plant Growth Regulation

One of the key applications of compounds related to 2-Cyclopropylcyclopentan-1-one is in the field of ethylene inhibition in plants. For instance, 1-methylcyclopropene (1-MCP), a compound closely related to 2-Cyclopropylcyclopentan-1-one, is known for its significant role as an inhibitor of ethylene action, impacting a broad range of fruits, vegetables, and floricultural crops. Its effective concentrations are relatively low, and it has been a vital tool for advancements in understanding the role of ethylene in plants (Blankenship & Dole, 2003).

2. Impact on Cytotoxicity and Anticancer Potential

Compounds similar to 2-Cyclopropylcyclopentan-1-one have been studied for their cytotoxicity and potential as anticancer agents. For example, a series of 2-arylidenebenzocycloalkanones, which share structural similarities, have shown promising results as lead molecules for anticancer applications. Their structure-activity relationships indicate that steric properties significantly contribute to their bioactivity (Dimmock et al., 2002).

3. Utilization in Medicinal Chemistry

The cyclopropyl fragment, a structural component of 2-Cyclopropylcyclopentan-1-one, is increasingly used in drug development. It is known for enhancing the properties of drugs, such as potency and reducing off-target effects. This aspect of the cyclopropyl ring, which includes characteristics like coplanarity and enhanced π-character of C-C bonds, has significant implications in preclinical and clinical drug molecules (Talele, 2016).

4. Inhibition of Ethylene Perception

Further exploring its role in plant biology, the inhibition of ethylene perception by compounds similar to 2-Cyclopropylcyclopentan-1-one, specifically 1-MCP, has led to a better understanding of ethylene's role in ripening and senescence in fruits and vegetables. This research has opened pathways for commercial technologies to improve product quality in the agricultural sector (Watkins, 2006).

5. Inhibition of HIV Strains

In the field of virology, compounds structurally related to 2-Cyclopropylcyclopentan-1-one, such as bicyclams, have been identified as potent inhibitors of HIV-1 and HIV-2 replication. This finding has significant implications for developing new antiviral compounds and strategies to combat HIV (Schols et al., 1997).

Safety and Hazards

The safety information for 2-Cyclopropylcyclopentan-1-one indicates that it may be hazardous. The hazard statements include H227, H315, H319, and H335, which correspond to being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

While specific future directions for 2-Cyclopropylcyclopentan-1-one are not available, the field of synthetic chemistry, including the study and application of such compounds, continues to evolve. Future research may focus on improving the synthesis process, exploring new reactions, and finding novel applications .

properties

IUPAC Name |

2-cyclopropylcyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJYWQAQZMUVJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylcyclopentan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)

![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)

![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)

![(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2645055.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)

![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)